molecular formula C9H9ClO2 B1149194 8-Chlorochroman-7-ol CAS No. 1256255-23-8

8-Chlorochroman-7-ol

Cat. No.: B1149194
CAS No.: 1256255-23-8
M. Wt: 184.61956
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chlorochroman-7-ol is an organic compound with the CAS Registry Number 1256255-23-8 . It has a molecular formula of C 9 H 9 ClO 2 and a molecular weight of 184.62 g/mol . The compound is characterized by its chroman structure, which is a benzodihydropyran, substituted with chloro and hydroxy functional groups at the 7 and 8 positions, respectively . As a chlorinated chromanol, this compound is of significant interest in organic chemistry and medicinal chemistry research. Chromanols serve as key precursors and intermediates in synthetic chemistry . They are valuable building blocks for the synthesis of more complex molecules, potentially for the development of pharmaceuticals and agrochemicals. Researchers utilize such compounds in method development, such as studies involving tandem radical addition and cyclization reactions mediated by reagents like tris(trimethylsilyl)silane . Please handle this compound with care. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to all recommended precautionary statements before use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256255-23-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.61956

Synonyms

2H-1-Benzopyran-7-ol, 8-chloro-3,4-dihydro-

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Chlorochroman 7 Ol and Analogues

Retrosynthetic Approaches to the 8-Chlorochroman-7-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available, or easily synthesizable precursors. chemistry.coach For the this compound core, a primary disconnection strategy involves breaking the C4a-C4 and O1-C2 bonds of the dihydropyran ring. This approach often leads to a phenol (B47542) derivative as a key intermediate. chemrxiv.org

A common retrosynthetic pathway for chromans involves a Friedel-Crafts allylation of a phenol followed by an intramolecular hydroalkoxylation to form the heterocyclic ring. beilstein-journals.org Applying this to this compound, the target molecule can be disconnected to a substituted 2-allylphenol (B1664045) intermediate. This intermediate, in turn, can be derived from a corresponding substituted phenol and an appropriate allylating agent. The strategic placement of the chloro and hydroxyl groups on the aromatic ring is a key consideration in selecting the starting phenol.

Another plausible retrosynthetic approach for related chroman-4-one structures, which can be precursors to chromanols, involves a radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes. frontiersin.orgfrontiersin.org This suggests that this compound could potentially be synthesized from a precursor like 2-(allyloxy)-3-chlorophenol, which would undergo cyclization and subsequent functional group manipulations.

A simplified retrosynthetic analysis for a generic chroman structure is depicted below:

Target Molecule Key Disconnections Precursors
ChromanC-O and C-C bond formationPhenol and an allylic partner
Chroman-4-oneIntramolecular cyclizationo-(allyloxy)arylaldehyde or related carboxylic acid

This table illustrates the fundamental bond-forming strategies considered in the retrosynthesis of the chroman ring system.

De Novo Synthesis Strategies for Substituted Chromans

The de novo synthesis of substituted chromans like this compound requires precise control over regioselectivity and the introduction of specific functional groups. researchgate.net Various methods have been developed to construct the chroman skeleton from acyclic precursors, each offering distinct advantages in terms of substrate scope and reaction conditions.

Regioselective Ring-Closing Reactions for Chroman Formation

The formation of the chroman ring often relies on a key ring-closing step. One of the most common and biosynthetically inspired methods is the acid-catalyzed or metal-catalyzed intramolecular hydroalkoxylation of an o-allylphenol. beilstein-journals.org The regioselectivity of this cyclization is crucial, especially when the phenol has multiple potential sites for cyclization.

Ruthenium-catalyzed ring-closing metathesis (RCM) of 2-(allyloxy)styrenes offers another powerful strategy for synthesizing chromenes, which can then be hydrogenated to the corresponding chromans. researchgate.netru.nl This method provides a high degree of control over the formation of the heterocyclic ring.

More recently, visible-light-driven photocatalytic radical cascade annulations have emerged as a green and efficient method for constructing chroman frameworks. rsc.orgnih.gov These reactions often utilize readily available starting materials and proceed under mild conditions. For instance, a (4+2) radical annulation of N-hydroxyphthalimide esters with olefins can produce a variety of functionalized chromans. nih.gov

Controlled Introduction of Halogen and Hydroxyl Functionalities

Halogenation of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. slideshare.net The directing effects of existing substituents on the phenol ring will govern the position of chlorination. For instance, a hydroxyl group is an ortho-, para-directing group, which can be utilized to install the chlorine atom at the desired position.

The hydroxyl group can be present in the starting phenol or introduced at a later stage. Protecting group strategies may be necessary to mask the reactivity of the hydroxyl group during other synthetic transformations. The introduction of halogens can also be achieved through the reaction of anionic complexes with organic electrophiles containing halogen functional groups. rsc.org

Stereoselective Synthesis for Chiral Chroman Derivatives

Many biologically active chromans are chiral, and their biological activity is often dependent on their stereochemistry. google.com Therefore, the development of stereoselective methods for the synthesis of chiral chroman derivatives is of significant importance. chemrxiv.orgnih.govchemrxiv.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromans. nih.govrsc.org For example, a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts, can produce highly functionalized chiral chromans with excellent enantioselectivities. nih.govrsc.org

Transition metal catalysis also plays a crucial role in stereoselective chroman synthesis. chemrxiv.org Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones has been shown to produce chiral 3-hydroxychroman derivatives with high enantiomeric excess. chemrxiv.org Furthermore, copper-catalyzed conjugate addition reactions to chromenones in the presence of chiral ligands provide another avenue to chiral chromanones. google.com

Functionalization and Derivatization of Precursor Chroman Systems

Once the core chroman ring system is established, further functionalization and derivatization can be carried out to introduce or modify substituents. This late-stage functionalization is a valuable strategy for creating a library of analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov

The chroman-4-one moiety is a versatile intermediate for derivatization. researchgate.netnih.govnih.gov The carbonyl group can be reduced to a hydroxyl group, which can then be further modified. The position alpha to the carbonyl (C3) can be functionalized through various reactions, including bromination followed by substitution. gu.se

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the aromatic ring of the chroman system. nih.gov For example, halogenated chromans can be subjected to Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce a variety of substituents.

The following table summarizes some common functionalization strategies for the chroman scaffold:

Position Reaction Type Introduced Functional Group
Aromatic RingElectrophilic Aromatic SubstitutionHalogens, Nitro, Acyl
Aromatic RingCross-Coupling ReactionsAryl, Alkyl, Amino
C4Reduction of CarbonylHydroxyl
C3α-FunctionalizationHalogens, Amino, Alkyl

This table provides a snapshot of the diverse chemical transformations that can be employed to modify the chroman structure.

Catalytic Approaches in Chroman Synthesis

Catalysis is at the heart of modern organic synthesis, offering efficient and selective methods for constructing complex molecules. msu.edu The synthesis of chromans has greatly benefited from the development of novel catalytic systems, including both transition metal and organocatalysts. beilstein-journals.orgchemrxiv.orgnih.govnih.govrsc.org

Transition Metal Catalysis:

Gold Catalysis: Gold(I) catalysts have been effectively used for the one-pot synthesis of chromans from phenols and allylic alcohols via a Friedel-Crafts allylation/intramolecular hydroalkoxylation sequence. beilstein-journals.org

Palladium Catalysis: Palladium catalysts are instrumental in various chroman syntheses, including the ring closure of 2-isoprenyl phenols and C-H activation/thermal cyclization strategies. researchgate.netru.nl

Ruthenium Catalysis: Ruthenium catalysts are employed in ring-closing metathesis (RCM) reactions to form chromenes, which are precursors to chromans. researchgate.net

Copper Catalysis: Copper-catalyzed conjugate addition reactions are important for the stereoselective synthesis of chiral chromanones. google.com

Organocatalysis:

Chiral organocatalysts, such as those derived from cinchona alkaloids and amino acids, have been successfully applied in domino reactions to produce highly enantio- and diastereoselective chromane (B1220400) derivatives. nih.govrsc.org

Brønsted acids, such as triflimide, have been shown to catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to afford chromanes under mild conditions. chemrxiv.org

Transition Metal-Catalyzed Annulations

Transition-metal-catalyzed reactions have become indispensable tools for the construction of complex molecular architectures from simple precursors, offering high efficiency and atom economy. mdpi.comsioc-journal.cn The synthesis of the chroman ring system through these methods often involves C–H activation and annulation sequences, providing direct and powerful routes to the desired heterocyclic frameworks. rsc.orgnih.gov

Palladium (Pd), nickel (Ni), and ruthenium (Ru) are among the most frequently employed metals for catalyzing the formation of chroman and related heterocyclic structures. mdpi.comnih.govchemrxiv.org Palladium-catalyzed annulations, for instance, can proceed through the cyclization of precursors like O-allyl phenols or alkynones. nih.govchemrxiv.org While many methods focus on the formation of the core ring, they are adaptable to a range of substituted starting materials. For example, nickel-catalyzed reductive cyclization of substrates containing alkynyl and carbonyl groups has been shown to be a versatile method for producing chromans bearing tertiary allylic alcohols, demonstrating a broad substrate scope that is tolerant of various functional groups. chemrxiv.org Similarly, ruthenium-catalyzed tandem reactions have proven effective in assembling complex heterocyclic systems, highlighting the potential of this approach for chroman synthesis. mdpi.com

A key strategy in this field is the heteroannulative difunctionalization of alkenes via C–H activation, which has been developed as a practical route to heterocycles with high atom- and step-economy. rsc.org These reactions streamline synthetic processes by forming multiple bonds in a single operation.

Table 1: Examples of Transition Metal-Catalyzed Chroman Synthesis This table is representative of general methods for chroman synthesis and not specific to this compound.

Catalyst SystemReaction TypeSubstrate ExampleKey FeaturesReference
Pd(OAc)₂ / LigandIntramolecular CyclizationO-allyl phenolsDirect formation of the chroman ring. nih.gov
Ni-catalyst / (R)-AntPhos ligandReductive CyclizationAlkynyl and carbonyl precursorsForms chiral chromans with tertiary allylic alcohols in high yields and enantioselectivity. chemrxiv.org
[RuCl₂(p-cymene)]₂Tandem C-H Carbonylation/Cyclization2-Aryl-2,3-dihydrophthalazine-1,4-dionesDemonstrates Ru-catalyzed C-H activation and annulation for heterocycle synthesis. mdpi.com
Pd(dppp)(H₂O)₂(BF₄)₂Cyclization of AlkynonesAlkynonesSynthesis of 3-hydroxy chromans, though reported for racemic examples. chemrxiv.org

Organocatalytic and Photoredox-Catalyzed Methods

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and photoredox catalysis have emerged as powerful alternatives for constructing complex molecules like chromans.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with exceptional levels of enantioselectivity. mdpi.com This approach avoids the potential for heavy metal contamination in the final products. mdpi.com The synthesis of chiral chromans has been successfully achieved through organocatalytic cascade reactions, such as the oxa-Michael–Michael addition. rsc.orgacs.org These reactions can be promoted by bifunctional catalysts, like chiral primary amines or squaramides, which activate both reacting partners to facilitate the formation of densely functionalized chromans in high yields and with excellent enantioselectivity (up to 96% ee). acs.orgacs.orgoaepublish.com

Photoredox catalysis harnesses the energy of visible light to drive chemical reactions by initiating single-electron transfer (SET) events. ethz.chnicewiczlaboratory.com This method allows for the generation of highly reactive radical intermediates under remarkably mild conditions. frontiersin.orgbeilstein-journals.org The synthesis of chroman-4-ones, key precursors to chromanols, has been accomplished via radical-initiated cascade cyclizations promoted by photocatalysts. frontiersin.org These processes can be initiated by various photocatalysts, including iridium and ruthenium complexes or metal-free organic dyes like acridinium (B8443388) salts. nicewiczlaboratory.comnih.gov A significant advantage of photoredox catalysis is its ability to be merged with other catalytic cycles, such as transition metal catalysis, in a strategy known as metallaphotoredox, opening pathways to novel chemical reactivity. princeton.edu

Table 2: Overview of Organocatalytic and Photoredox Methods for Chroman Synthesis This table summarizes general approaches for synthesizing the chroman scaffold.

MethodologyCatalyst TypeReaction ExampleKey OutcomesReference
OrganocatalysisBifunctional base/acid catalystaza-Michael/Michael addition cascadeAccess to densely functionalized chiral chromans; up to 91% yield and 96% ee. acs.orgacs.org
OrganocatalysisImmobilized chiral amines on silicaoxa-Michael–Michael cascadeHeterogeneous catalysis; up to 98% selectivity and 97% ee. rsc.org
Photoredox Catalysis3DPAFIPN (Organic Photocatalyst)Alkene AcylarylationRedox-neutral synthesis of 3-(arylmethyl)chroman-4-ones under mild conditions. frontiersin.org
Photoredox CatalysisIridium or Ruthenium complexesGeneral SET reactionsGenerates radical intermediates for cyclization from diverse precursors. ethz.chnih.gov

Biocatalytic Transformations for Enantiopure Chromans

Biocatalysis offers an exceptionally selective and environmentally benign approach to the synthesis of chiral molecules. sci-hub.sedntb.gov.ua The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of prochiral ketones to chiral secondary alcohols is a well-established and powerful strategy. sci-hub.se This methodology is particularly relevant for producing enantiopure chromanols, which are valuable intermediates for pharmaceuticals.

A landmark example that demonstrates the potential of this technique for the synthesis of halogenated chromanols is the production of enantiopure (S)-6-chlorochroman-4-ol, a close structural analogue of this compound. sci-hub.se In a reported study, the whole-cell biocatalyst Lactobacillus paracasei BD101 was used for the asymmetric bioreduction of 6-chlorochroman-4-one. sci-hub.se This process was optimized for parameters such as pH and substrate concentration, ultimately achieving a gram-scale synthesis. The transformation resulted in the desired (S)-6-chlorochroman-4-ol with an outstanding enantiomeric excess (>99% ee) and a high isolated yield of 94%. sci-hub.se

This result is significant as it represents the first biocatalytic synthesis of (S)-6-chlorochroman-4-ol and achieves the highest optical purity reported for this compound. sci-hub.se The success of this biotransformation underscores the viability of using whole-cell systems, which contain the necessary enzymes and cofactors like NADPH, for the industrial-scale green production of chiral chlorochromanols. sci-hub.segoogle.com

Table 3: Biocatalytic Synthesis of (S)-6-chlorochroman-4-ol Data from the whole-cell biotransformation of 6-chlorochroman-4-one.

ParameterDetailsReference
BiocatalystWhole-cell Lactobacillus paracasei BD101 sci-hub.se
Substrate6-chlorochroman-4-one sci-hub.se
Product(S)-6-chlorochroman-4-ol sci-hub.se
Reaction TypeAsymmetric Bioreduction sci-hub.se
Optimal pH6.5 sci-hub.se
Product Yield94% (on a gram scale) sci-hub.se
Enantiomeric Excess (ee)>99% sci-hub.se

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.orgresearchgate.net The advanced synthetic methodologies discussed for preparing chroman structures align well with these principles.

Prevention and Atom Economy : Cascade reactions, common in organocatalysis and photoredox catalysis, are designed to form multiple bonds in a single, concerted process. acs.orgfrontiersin.org This approach minimizes the generation of waste by maximizing the incorporation of all reactant materials into the final product, thus adhering to the principles of waste prevention and high atom economy. acs.orgresearchgate.net

Catalysis : All the highlighted advanced methods rely on catalysis rather than stoichiometric reagents. Transition metal, organo-, and biocatalysts are used in small amounts and can often be recycled and reused, significantly reducing the chemical waste (E-factor) associated with a reaction. researchgate.net

Safer Solvents and Auxiliaries : Biocatalysis frequently employs water as the reaction solvent, which is non-toxic, non-flammable, and readily available. researchgate.netmdpi.com Many modern organocatalytic and photoredox reactions are also being developed to work in greener solvents or under solvent-free conditions, reducing reliance on hazardous volatile organic compounds (VOCs). researchgate.netresearchgate.net

Table 4: Green Chemistry Evaluation of Advanced Chroman Synthesis Methods

MethodologyAtom EconomyCatalyst TypeEnergy InputSolvent ProfileReference
Transition Metal-CatalysisGenerally High (Annulations)Often precious metals (Pd, Ru), some are toxic. Ni is less expensive.Variable, often requires heating.Typically organic solvents (e.g., DCE, Toluene). mdpi.comfrontiersin.org
OrganocatalysisHigh (Cascade Reactions)Metal-free organic molecules. Low toxicity.Often low to moderate (can be near ambient temp).Varies; trend towards greener solvents. mdpi.comacs.org
Photoredox CatalysisHigh (Cascade Reactions)Metal complexes or organic dyes. Used in catalytic amounts.Low (Visible Light). Ambient temperature.Commonly polar aprotic solvents (e.g., MeCN, DMSO). ethz.chfrontiersin.org
BiocatalysisModerate to HighEnzymes (whole-cell or isolated). Biodegradable.Low (Ambient/Physiological Temp).Primarily aqueous buffers (water). sci-hub.sedntb.gov.ua

Mentioned Chemical Compounds

Elucidation of Molecular Structure and Dynamics Through Advanced Spectroscopy

Conformational Analysis using High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the conformation of molecules in solution. nih.gov For 8-Chlorochroman-7-ol, the puckering of the dihydropyran ring and the relative orientation of its substituents are key structural features that can be elucidated through detailed NMR analysis.

The conformation of the chroman ring is not planar and typically adopts a half-chair or sofa conformation. The exact conformation can be determined by analyzing the proton-proton (¹H-¹H) coupling constants (J-values), particularly the vicinal coupling constants between the protons on the C2 and C3 atoms of the heterocyclic ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these J-values, the preferred conformation of the ring can be inferred.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For this compound, NOE data would be invaluable in determining the spatial relationship between the protons on the chroman ring and the substituents on the aromatic ring. For instance, NOEs between the protons on C2 and the aromatic protons could help to define the twist of the heterocyclic ring relative to the benzene (B151609) ring.

The chemical shifts of the carbon-13 (¹³C) and proton (¹H) nuclei are also sensitive to the local electronic environment and, by extension, the molecular conformation. mdpi.com The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the aromatic ring will influence the chemical shifts of the nearby nuclei. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to predict the chemical shifts for different possible conformers. mdpi.combohrium.com A comparison between the calculated and experimental spectra can then be used to identify the most likely conformation in solution.

Illustrative Data for Conformational Analysis by NMR:

NMR Parameter Information Gained Expected Observation for this compound
¹H-¹H Coupling Constants (J)Dihedral angles, ring puckeringSpecific J-values for protons on C2 and C3 would indicate a preferred half-chair or sofa conformation for the dihydropyran ring.
Nuclear Overhauser Effect (NOE)Through-space proton proximitiesNOE correlations would reveal the spatial arrangement of protons on the heterocyclic and aromatic rings, defining their relative orientation.
¹H and ¹³C Chemical ShiftsElectronic environment, substituent effectsThe chemical shifts of the aromatic protons and carbons would be influenced by the chloro and hydroxyl groups, aiding in signal assignment and conformational assessment when compared to theoretical models.

Vibrational Spectroscopy for Intramolecular Interactions (e.g., Hydrogen Bonding)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the vibrational modes of a molecule and is particularly useful for studying intramolecular interactions such as hydrogen bonding. researchgate.netyoutube.com In this compound, the hydroxyl group (-OH) at the 7-position can act as a hydrogen bond donor, while the ether oxygen in the chroman ring and the chlorine atom at the 8-position can act as potential hydrogen bond acceptors.

The presence and strength of intramolecular hydrogen bonding can be directly observed by monitoring the stretching frequency of the O-H bond. nih.gov In a non-hydrogen-bonded (free) hydroxyl group, the O-H stretching vibration typically appears as a sharp band in the IR spectrum in the region of 3600-3650 cm⁻¹. However, if the hydroxyl group is involved in a hydrogen bond, the O-H bond is weakened, resulting in a shift of the stretching frequency to a lower wavenumber (typically 3200-3550 cm⁻¹) and a significant broadening of the absorption band. youtube.com The magnitude of this shift is proportional to the strength of the hydrogen bond.

In this compound, an intramolecular hydrogen bond could form between the hydroxyl group at C7 and the ether oxygen of the chroman ring. This would be observable as a red-shifted and broadened O-H stretching band in the IR spectrum. The position of this band would provide a measure of the strength of this interaction. Computational modeling can be used to predict the vibrational frequencies for different conformations, both with and without the intramolecular hydrogen bond, to aid in the interpretation of the experimental spectrum. researchgate.net

Illustrative Vibrational Frequencies for Intramolecular Hydrogen Bonding Analysis:

Vibrational Mode Expected Frequency Range (cm⁻¹) Interpretation
Free O-H Stretch3600 - 3650Indicates the absence of hydrogen bonding involving the hydroxyl group.
Hydrogen-Bonded O-H Stretch3200 - 3550The presence of a broad band in this region would confirm intramolecular hydrogen bonding. The lower the frequency, the stronger the hydrogen bond.
C-O Stretch (Ether)1200 - 1300The position of this band may also be slightly perturbed by hydrogen bonding.
C-Cl Stretch600 - 800The frequency of this mode is less likely to be significantly affected by the hydrogen bonding .

Mass Spectrometry for Reaction Pathway Elucidation and Mechanistic Insight

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. libretexts.orglibretexts.org For this compound, mass spectrometry can reveal characteristic fragmentation pathways that are indicative of the chromanol structure.

Under soft ionization techniques like electrospray ionization (ESI), chromanols have been observed to exhibit unconventional behavior, often forming radical cation molecular ions (M⁺•) rather than the more typical protonated molecules ([M+H]⁺). nih.gov This is thought to be due to the relative ease of removing a valence electron from the electron-rich chromanol system.

Upon electron impact (EI) ionization, which is a higher-energy technique, the molecular ion of this compound would be expected to undergo fragmentation. The fragmentation of chromanols is well-documented and typically involves cleavage of the heterocyclic ring. scispace.com A common fragmentation pathway for chromanols is the retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the C4a-C8a and C2-O1 bonds, leading to the formation of a charged diene and a neutral dienophile.

Another characteristic fragmentation would be the loss of a methyl group if a gem-dimethyl group were present at the C2 position, which is not the case for the parent chroman structure but is common in related tocopherols. For this compound, fragmentation is more likely to be initiated by cleavage of the benzylic C4-C4a bond or the C3-C4 bond. The presence of the chlorine and hydroxyl groups on the aromatic ring will influence the stability of the resulting fragment ions and thus direct the fragmentation pathways.

Plausible Mass Spectrometry Fragmentation of this compound:

m/z Value Proposed Fragment Fragmentation Pathway
184/186[M]⁺•Molecular ion (radical cation), showing the characteristic isotopic pattern for one chlorine atom.
155/157[M - C₂H₅]⁺•Loss of an ethyl radical from the dihydropyran ring.
127/129[M - C₃H₅O]⁺•Cleavage of the heterocyclic ring.

Solid-State Structural Investigations (e.g., X-ray Crystallography)

While NMR and vibrational spectroscopy provide information about the structure and dynamics of molecules in solution or in the gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information with very high precision.

The primary data obtained from X-ray crystallography is an electron density map of the crystal, from which the positions of the individual atoms can be determined. wikipedia.org This allows for the direct measurement of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would definitively establish the conformation of the dihydropyran ring in the solid state, as well as the planarity of the aromatic ring.

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice. This provides insight into the intermolecular interactions that govern the solid-state structure, such as intermolecular hydrogen bonding and van der Waals forces. For this compound, the analysis would show how the hydroxyl and chloro substituents participate in hydrogen bonding and other non-covalent interactions to build the crystal structure. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. While obtaining a suitable single crystal for analysis can be a challenge, the structural detail provided by this technique is unparalleled. nih.gov

Illustrative Crystallographic Data for this compound:

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule, confirming covalent bonding.
Torsion AnglesThe conformation of the molecule, particularly the puckering of the dihydropyran ring.
Intermolecular ContactsDetails of hydrogen bonding and other non-covalent interactions in the crystal packing.

Computational Chemistry and Theoretical Modeling of 8 Chlorochroman 7 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. imist.maarxiv.org These calculations provide insights into the distribution of electrons, which governs the molecule's stability, reactivity, and interaction with other molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. nih.gov

Analysis of the electronic structure also involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule's surface and identifies regions prone to electrophilic and nucleophilic attack. tandfonline.com Natural Bond Orbital (NBO) analysis further elucidates intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. acs.orgnih.gov

For related chromone (B188151) derivatives, DFT calculations have been successfully used to determine these electronic properties. nih.govijcsi.pro For instance, studies on 3-formyl chromone derivatives show how substituents on the chromone ring influence the HOMO-LUMO gap, thereby altering the molecule's reactivity. nih.gov

Table 1: Representative Electronic Properties Calculated for Analogous Chromone Derivatives using DFT. This table illustrates the type of data generated for understanding electronic structure and reactivity. The values are representative of chromone-based structures and are not specific to 8-Chlorochroman-7-ol.

ParameterDescriptionRepresentative Value (for an analogous compound)Source
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV to -7.5 eV nih.gov
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV to -3.0 eV nih.gov
Energy Gap (ΔE)Difference between ELUMO and EHOMO4.0 eV to 5.0 eV nih.gov
Dipole Moment (µ)Measure of the net molecular polarity3.0 D to 6.0 D acs.orgnih.gov

Reaction Mechanism Prediction and Transition State Characterization

Theoretical chemistry provides indispensable tools for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. nih.gov A transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's kinetic feasibility. mdpi.com

Computational methods can locate the geometry of transition states and calculate their vibrational frequencies. A key feature of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Studies on the synthesis of substituted chromanols have utilized DFT calculations to elucidate the reaction pathway and understand the mechanistic rationale. researchgate.net While a detailed transition state analysis for reactions involving this compound is not documented in the searched literature, the methodology would involve mapping the energy profile from reactants to products, identifying all intermediates and transition states, and calculating their corresponding energies to determine the most likely reaction pathway.

Molecular Dynamics Simulations for Conformational Landscapes

Molecules are not static entities; they are dynamic systems that can adopt various three-dimensional shapes or conformations. mdpi.com Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time, providing a view of the conformational landscape. frontiersin.orgacs.org By simulating the molecule's behavior in a given environment (like in a solvent), MD can reveal the most stable conformations and the energy barriers between them. rsc.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, typically for a protein backbone or a ligand, over the course of the simulation. A stable RMSD value suggests the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible or rigid regions of the molecule. frontiersin.org

For flavonoids, the class of compounds to which chromanols belong, MD simulations are widely used to study their stability and conformational changes, especially when bound to biological targets like proteins. rsc.orgmdpi.com These simulations confirm the stability of ligand-protein complexes and demonstrate the maintenance of structural integrity through productive interactions. frontiersin.org

Table 2: Representative Molecular Dynamics Simulation Metrics for Flavonoid-Protein Complexes. This table shows example data used to assess the stability of a ligand within a biological target's binding site. The values are illustrative and not specific to this compound.

MetricDescriptionRepresentative Value (for a stable complex)Source
Ligand RMSDRoot Mean Square Deviation of the ligand's heavy atoms1.0 - 3.0 Å mdpi.com
Protein Backbone RMSDRoot Mean Square Deviation of the protein's Cα atoms1.5 - 3.5 Å rsc.org
Radius of Gyration (Rg)Measure of the protein's compactnessStable fluctuation around a mean value acs.org
Solvent Accessible Surface Area (SASA)The surface area of the protein accessible to a solventStable fluctuation around a mean value acs.org

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical methods can predict various spectroscopic signatures from first principles, providing a powerful complement to experimental characterization. mdpi.com Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. d-nb.infonih.gov

Comparing theoretically predicted spectra with experimental data serves as a crucial validation for the computed molecular structure. mdpi.com For a library of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, DFT-predicted ¹H and ¹³C chemical shifts were shown to correspond closely with experimentally observed values, particularly for the aromatic portion of the scaffold. mdpi.comresearchgate.net Similarly, calculated IR frequencies for chromone derivatives have shown good agreement with experimental FT-IR findings after applying a scaling factor to account for systematic errors in the calculations. d-nb.infonih.gov

Table 3: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Chromanone. This table illustrates how computational methods are used to predict and validate spectroscopic data. The values are for an analogous structure and not specific to this compound.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Source
C-279.178.5 mdpi.com
C-4192.3191.8 mdpi.com
C-5127.0126.7 mdpi.com
C-7110.5110.1 mdpi.com
C-8a158.0157.6 mdpi.com

Theoretical Insights into Interaction Mechanisms with Biological Receptors (excluding clinical outcomes)

Understanding how a small molecule interacts with a biological receptor, such as a protein or enzyme, is a cornerstone of drug discovery. researchgate.net Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. sciencescholar.us These simulations generate a "docking score," which estimates the binding affinity, and reveal specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov

Following docking, MD simulations and binding free energy calculations (using methods like MM-PBSA or MM-GBSA) can provide a more dynamic and quantitative picture of the interaction. tandfonline.comacs.org These calculations refine the understanding of binding stability and can help explain the selectivity of a compound for a particular target. mdpi.com For example, molecular docking studies on chromane (B1220400) derivatives have been used to predict their binding modes within the active site of enzymes like cyclooxygenase-2 (COX-2). sciencescholar.us Docking simulations of a 6-chromanol derivative to the α1-adrenoceptor revealed shared binding characteristics with known antagonists, providing a structural hypothesis for its biological activity. nih.gov

Table 4: Representative Molecular Docking Results for a Chromane Derivative with a Protein Target. This table exemplifies the output of a docking study, showing binding scores and key interacting residues. The data is illustrative and not specific to this compound.

ParameterDescriptionExample ResultSource
Protein TargetThe biological receptor being studiedCyclooxygenase-2 (PDB: 1CX2) sciencescholar.us
Docking Score (Moldock Score)An estimation of the binding affinity-77.59 sciencescholar.us
Key Interacting ResiduesAmino acids in the receptor's binding site that form bonds with the ligandTYR 385, SER 530, ARG 120, GLU 524 sciencescholar.us
Types of InteractionsThe nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic)Hydrogen bonds, Pi-Pi stacking sciencescholar.us

Reactivity Profile and Transformational Chemistry of 8 Chlorochroman 7 Ol

Aromatic Substitution Reactions on the Chroman Core

The benzene (B151609) ring of the chroman core in 8-chlorochroman-7-ol is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. mnstate.edulkouniv.ac.inlibretexts.org This activation directs incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. lkouniv.ac.in However, the steric hindrance from the adjacent chlorine atom and the fused dihydropyran ring can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group is a deactivating group, making further substitutions more difficult. mnstate.edumsu.edu

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) can occur in the presence of a Lewis acid catalyst. libretexts.org The position of substitution will be influenced by the directing effects of both the hydroxyl and chloro substituents.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. Friedel-Crafts reactions are catalyzed by Lewis acids. msu.edu The acyl group is deactivating, preventing further acylation. lkouniv.ac.in

The interplay of the activating hydroxyl group and the deactivating, ortho-para directing chloro group, along with steric factors, makes the prediction of the exact substitution pattern complex and often results in a mixture of products.

Chemical Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the 7-position is a key site for chemical modification, readily undergoing reactions such as etherification and esterification.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a base, reacts with an alkyl halide.

Esterification: Esters are formed by the reaction of the hydroxyl group with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst. byjus.com

These transformations are valuable for introducing a variety of functional groups and for protecting the hydroxyl group during other synthetic steps.

Reactivity of the Halogen Moiety and Potential for Cross-Coupling

The chlorine atom at the 8-position, being attached to an aromatic ring, can participate in various cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern organic synthesis. youtube.comuni-mainz.de

Examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron compound. youtube.com

Stille Coupling: Reaction with an organotin compound. youtube.com

Negishi Coupling: Reaction with an organozinc compound. youtube.com

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine. youtube.com

The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. nih.gov The direct use of phenols in cross-coupling reactions is also an area of increasing interest, potentially offering a more sustainable alternative to aryl halides. mdpi.com

Cycloaddition and Rearrangement Reactions Involving the Chroman Skeleton

The chroman skeleton can participate in cycloaddition and rearrangement reactions, leading to more complex molecular architectures.

Cycloaddition Reactions:

Diels-Alder Reactions: The diene component of the dihydropyran ring or ortho-quinone methides generated from chroman derivatives can undergo [4+2] cycloaddition reactions with suitable dienophiles. nih.govbohrium.comacs.org These reactions are highly valuable for constructing polycyclic systems.

[3+2] Cycloaddition: Oxidative [3+2] cycloaddition reactions involving chroman-derived enol ethers have been developed for the synthesis of spiroketal structures. nih.gov

Rearrangement Reactions:

Claisen Rearrangement: If an allyl ether is formed from the phenolic hydroxyl group, it can undergo a thermal or acid-catalyzed Claisen rearrangement to introduce an allyl group onto the aromatic ring. slideshare.net

Skeletal Rearrangements: The chroman skeleton itself can undergo rearrangements under certain conditions, such as those involving electrochemical oxidation to form o-quinone methides, which can then react with alkenes leading to rearranged cycloadducts. rsc.org Other skeletal editing techniques can convert tetralin systems into the chroman core through oxidative ring-contractive transformations. chemrxiv.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups on this compound can be selectively oxidized or reduced.

Oxidation:

The secondary alcohol that would be formed by reduction of a precursor chroman-4-one can be oxidized back to the ketone.

The dihydropyran ring can potentially be oxidized to the corresponding chromone (B188151) under certain conditions.

Reduction:

The carbonyl group of a precursor like 8-chlorochroman-4-one (B1590266) can be reduced to the corresponding secondary alcohol, 8-chlorochroman-4-ol. Biocatalytic reductions using microorganisms like Lactobacillus paracasei have been shown to be effective for the asymmetric reduction of related chlorochroman-4-ones, yielding enantiomerically pure alcohols. sci-hub.seresearchgate.netacs.orgacs.orgresearchgate.net

The nitro group, if introduced through nitration, can be reduced to an amino group using reagents like Fe/HCl or Sn/HCl. mnstate.edumsu.edu

These redox reactions provide pathways to a variety of other functionalized chroman derivatives.

Structure Activity Relationship Sar Studies of 8 Chlorochroman 7 Ol Analogues

Design Principles for SAR Exploration of Substituted Chromans

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. acs.org The exploration of its structure-activity relationship (SAR) is guided by several key design principles aimed at optimizing potency and selectivity.

A primary principle involves the strategic modification of substituents at various positions on the chroman ring. For instance, in the development of SIRT2 inhibitors, it was found that an alkyl chain with three to five carbons at the 2-position and large, electron-withdrawing groups at the 6- and 8-positions were crucial for high potency. acs.org Conversely, bulky groups directly attached to the ring system were found to diminish inhibitory effects. acs.org

Another design consideration is the introduction of diverse functional groups to modulate physicochemical properties such as hydrophilicity. acs.org This can be achieved by incorporating moieties like terminal hydroxyl, carboxylic acid, ester, and amide groups into the alkyl side chain at the 2-position. acs.org Such modifications are intended to improve pharmacokinetic properties without compromising inhibitory activity. acs.org

The electronic nature of the substituents also plays a pivotal role. Studies have shown that electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.org The position of these substituents is equally critical; for example, a substituent at the 6-position was found to be more important for activity than one at the 8-position in a series of SIRT2 inhibitors. acs.org

Furthermore, the exploration of SAR in chroman derivatives often involves the synthesis and evaluation of a series of analogues with systematic variations. rsc.org This allows for the establishment of clear relationships between structural features—such as chain length, branching, and the presence of specific substituents—and their resulting biological activities. rsc.org Computational methods, including docking analysis, are frequently employed to predict the bioactivity of designed analogues and to understand their binding interactions with target proteins. tandfonline.comresearchgate.net

Impact of Halogen and Hydroxyl Position on Molecular Interactions

The hydroxyl group, particularly when located at the 7-position of the chroman ring, is a key determinant of activity. It can act as a hydrogen bond donor, facilitating interactions with biological targets. For example, the 7-hydroxyl group is a common feature in many active chroman derivatives. nih.gov The presence of a hydroxyl group can also contribute to antioxidant activity through free radical scavenging.

Halogen substitution, such as the chlorine atom in 8-chlorochroman-7-ol, can enhance biological activity. The position of the halogen is critical. For instance, in a series of chroman-4-one derivatives, a chloro group at the 7-position was shown to enhance anti-seizure efficiency. researchgate.net Similarly, in another study, a chloride at the 6-position was found to form a halogen bond with the backbone carbonyl of a histidine residue in the target enzyme. acs.org The introduction of fluorine atoms can also lead to enhanced metabolic stability and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com This approach is widely applied to chroman derivatives to predict the activity of new analogues and to gain insights into the structural features that are important for their biological effects. journalcra.comresearchgate.netupf.edu

QSAR models for chroman derivatives are typically developed using a set of synthesized compounds with known biological activities. journalcra.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be physicochemical properties (e.g., lipophilicity, electronic effects) or topological parameters that describe the connectivity of atoms in the molecule. journalcra.comupf.edu

Multiple linear regression (MLR) is a common statistical method used to build QSAR models for chroman derivatives. journalcra.comupf.edu The goal of MLR is to find a linear equation that best describes the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov The statistical quality and predictive power of the resulting QSAR models are assessed using various metrics, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the F-ratio. journalcra.com

For example, a QSAR study on a series of lactam-fused chroman derivatives found that physicochemical parameters such as connectivity indices, molecular weight, and the Balaban index were significantly correlated with their activity as 5-HT transporters. upf.edu In another study on 3-arylideneflavanone and chromanone derivatives, the most accurate QSAR models were based on a combination of the energy of the LUMO, the experimental logP, and the partial charge on the carbonyl oxygen. nih.gov

These models can then be used to predict the activity of new, unsynthesized chroman derivatives, thereby guiding the design of more potent compounds. medcraveonline.com

Stereochemical Influences on Activity in Chiral Chroman Systems

The three-dimensional arrangement of atoms, or stereochemistry, plays a crucial role in the biological activity of chiral chroman systems. nih.govfigshare.com Many chroman derivatives possess one or more chiral centers, leading to the existence of enantiomers and diastereomers, which can exhibit significantly different pharmacological profiles. chemrxiv.org

The development of enantioselective synthetic methods is therefore of great importance for accessing optically pure chroman derivatives. nih.govfigshare.com Techniques such as asymmetric hydrogenation and organocatalyzed cascade reactions have been successfully employed to produce chiral chromans with high enantioselectivity. nih.govfigshare.com

The absolute configuration of a chiral center can have a profound impact on how a molecule interacts with its biological target. nih.gov For instance, in a study of thiochroman (B1618051) and chroman derivatives as pure antiestrogens, the (3RS,4RS)-configuration between the 3- and 4-positions was found to be important for increasing estrogen receptor binding and oral antiestrogen (B12405530) activities. nih.gov

The following table provides examples of how stereochemistry influences the activity of chiral chroman systems:

Stereochemical Effects on Chiral Chroman Activity

Chroman SystemStereochemical FeatureInfluence on ActivityReference
Thiochroman/Chroman Derivatives(3RS,4RS)-configurationIncreased estrogen receptor binding and antiestrogen activity nih.gov
2-Substituted ChromanesP-helicity of dihydropyran ringCorrelates with positive specific optical rotation in 2-aliphatic derivatives nih.gov
2-Aryl ChromanesP-helicity of dihydropyran ringTends to exhibit negative specific optical rotation nih.gov

Biological and Biochemical Research on 8 Chlorochroman 7 Ol Mechanistic and in Vitro Focus

Investigation of Enzyme Inhibition/Activation Profiles in Cell-Free Systems

The inhibitory potential of chroman-based compounds has been explored against various enzymes. For instance, derivatives of chroman-4-one have been identified as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and certain cancers. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on chroman-4-one analogues revealed that substitutions at the 2, 6, and 8-positions are crucial for potent SIRT2 inhibition. researchgate.net Specifically, the introduction of larger, electron-withdrawing groups at the 6- and 8-positions enhanced inhibitory activity. researchgate.net One notable example, 8-bromo-6-chloro-2-pentylchroman-4-one, demonstrated an IC50 of 1.5 μM for SIRT2 inhibition. researchgate.net

Furthermore, the chroman scaffold is a core structure in various biologically active molecules, including those with enzyme-modulating properties. For example, Kynurenine-3-monooxygenase (KMO), an enzyme in the tryptophan degradation pathway, is a target for inhibitors with potential therapeutic applications in neurological and peripheral diseases. google.com While direct studies on 8-chlorochroman-7-ol's effect on KMO are not prevalent, the broader class of chroman derivatives is of interest in medicinal chemistry for developing enzyme inhibitors. acs.orgresearchgate.net

Cell-free assays are a fundamental tool for screening and characterizing enzyme inhibitors. nih.gov These systems allow for the direct assessment of a compound's interaction with a target enzyme without the complexities of a cellular environment. nih.gov Methods like fluorescence-based assays and radioligand binding assays are commonly employed to determine inhibitory constants and elucidate the mechanism of action. nih.govnih.gov

Table 1: Enzyme Inhibition Data for Chroman Derivatives
CompoundTarget EnzymeIC50Reference
8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5 µM researchgate.net

Receptor Binding and Ligand-Target Interaction Studies

The interaction of small molecules with protein receptors is a cornerstone of pharmacological research. Radioligand binding assays are a widely used technique to characterize the affinity and selectivity of ligands for their receptors. nih.gov These assays typically involve incubating a biological sample (such as tissue homogenates or cultured cells) with a radiolabeled ligand and measuring the amount of binding. nih.gov

While direct receptor binding studies for this compound are not extensively documented in the reviewed literature, the chroman structure is a key feature in molecules that do interact with various receptors. For instance, 7,8-dihydroxyflavone, a flavonoid derivative with a structure related to the chroman core, is known to act as a high-affinity agonist for the Tropomyosin receptor kinase B (TrkB). mdpi.com Computational methods like molecular dynamics simulations are increasingly used to understand the intricate binding mechanisms between ligands and receptors at a molecular level. nih.govmdpi.com These simulations can provide insights into the conformational changes and key interactions that govern binding affinity and functional outcomes. nih.gov

The development of novel ligands often involves exploring chemical space around a known active scaffold. For example, chimeras and hybrid structures are designed to interact with multiple targets, and understanding their binding profiles is crucial for interpreting their therapeutic and potential toxic effects. mdpi.com

Cellular Pathway Modulation in Defined Cell Culture Models

The chroman nucleus is a constituent of various compounds that modulate cellular pathways involved in proliferation, survival, and stress responses. In cancer cell lines, chroman-4-one derivatives that inhibit SIRT2 have been shown to increase the acetylation of α-tubulin, confirming their on-target activity within a cellular context. acs.org

The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a target for some natural and synthetic compounds. frontiersin.org For example, certain phytochemicals have been shown to inhibit this pathway, leading to anti-proliferative effects. nih.gov Similarly, the MAP kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and differentiation that can be modulated by external compounds. frontiersin.org

In the context of oxidative stress, cells possess intricate defense mechanisms involving enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org Studies on various extracts and compounds have shown that they can protect cells from oxidative damage by enhancing the activity of these antioxidant enzymes and reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation. frontiersin.org For instance, pretreatment of RAW264.7 macrophage cells with certain natural extracts has been shown to significantly improve the antioxidant status of the cells when challenged with hydrogen peroxide (H₂O₂). frontiersin.org

Mechanistic Elucidation of Antioxidant Activity

The antioxidant properties of phenolic compounds, including those with a chroman structure like vitamin E (tocopherol), are well-established. nih.gov The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The SET mechanism involves the transfer of an electron to the radical species. nih.gov

The antioxidant capacity of compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov These assays measure the ability of a compound to scavenge different types of free radicals. nih.gov

The chroman ring system, particularly the hydroxyl group on the aromatic ring, is crucial for the antioxidant activity. The position and nature of substituents on the chroman ring can influence the antioxidant potential. While specific mechanistic studies on this compound are limited, its structure suggests it may act as a free radical scavenger. The presence of a hydroxyl group at the 7-position is analogous to the active hydroxyl group in tocopherols.

Antimicrobial and Antileishmanial Activity Mechanisms in vitro

Several compounds containing the chroman moiety have demonstrated antimicrobial and antiprotozoal activities. The mechanisms underlying these effects are varied and can involve disruption of cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways.

In the context of antileishmanial activity, various synthetic and natural compounds are being investigated. plos.orgmdpi.comnih.govscielo.brdovepress.com Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. plos.orgdovepress.com Some quinoline (B57606) alkaloids and their synthetic analogs, which can share structural similarities with chroman derivatives, have shown efficacy against both the promastigote and amastigote stages of the parasite. plos.org The mechanism of action for some of these compounds involves inducing an oxidative burst in host macrophages or triggering apoptosis in the infected cells. plos.org For example, some chloroquinoline derivatives have been shown to induce changes in the parasite's mitochondrial membrane potential and increase the production of reactive oxygen species. nih.gov

The search for new antimicrobial agents is driven by the rise of antibiotic-resistant bacteria. mdpi.com Chroman derivatives have been explored for their potential antibacterial and antifungal properties. researchgate.net The mechanisms of action for antimicrobial compounds can be broad, ranging from inhibiting cell wall synthesis to disrupting DNA replication or protein synthesis. mdpi.com Some studies have evaluated the in vitro activity of various compounds against common pathogens, determining their minimum inhibitory concentrations (MICs). nih.govnih.govuniba.it

Table 2: In Vitro Antileishmanial and Antimicrobial Activity
Compound TypeOrganismActivity MetricValueReference
Synthetic Quinolone AnalogLeishmania (Viannia) panamensis (amastigotes)EC501.91 - 7.94 µg/mL plos.org
Chloroquinoline DerivativeLeishmania infantum (promastigotes)Selectivity Index154.6 nih.gov
Chloroquinoline DerivativeLeishmania amazonensis (promastigotes)Selectivity Index86.4 nih.gov

Anti-proliferative Activity against Cancer Cell Lines (excluding clinical efficacy)

The anti-proliferative effects of various compounds, including those with a chroman structure, have been investigated in a range of cancer cell lines. frontiersin.orgnih.govplos.orgnih.govmdpi.com These studies typically involve treating cancer cells with the compound of interest and measuring its effect on cell viability and proliferation using assays like the MTT assay. plos.org

Chroman-4-one derivatives that inhibit SIRT2 have demonstrated anti-proliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org The anti-proliferative activity of these compounds correlated with their potency as SIRT2 inhibitors, suggesting that their cytotoxic effects are, at least in part, mediated through this target. acs.org

Natural compounds and their derivatives are a rich source of potential anti-cancer agents. For example, oleuropein (B1677263) and resveratrol (B1683913) have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (LNCaP, DU145), and colon cancer cells. nih.govmdpi.com The mechanisms underlying these anti-proliferative effects often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that regulate cell growth and survival. frontiersin.orgnih.govmdpi.com For instance, some compounds can alter the expression of pro-apoptotic proteins like Bax and p53, and anti-apoptotic proteins like Bcl-2. nih.gov

Table 3: Anti-proliferative Activity of Selected Compounds
CompoundCell LineActivity MetricValueReference
OleuropeinMCF-7 (Breast)Time-dependent proliferation decrease- nih.gov
Ethanol extract of Kigelia africanaMDA-MB-231 (Breast)IC5020 µg/mL plos.org
Ethanol extract of Kigelia africanaMCF-7 (Breast)IC5032 µg/mL plos.org
CapsaicinHCT 116 p53-/- (Colon)IC5019.67 ± 0.06 µM nih.gov
ResveratrolMCF-7 (Breast)IC5051.18 µM mdpi.com

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is undergoing a significant transformation, with a shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms. These modern techniques offer numerous advantages, including enhanced reaction control, improved safety, and greater efficiency, making them highly suitable for the synthesis of pharmaceutical ingredients and other fine chemicals.

Flow chemistry, where reactions are conducted in a continuously flowing stream, allows for precise manipulation of parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities of the target molecule. For a compound like 8-Chlorochroman-7-ol, this could translate to more efficient and scalable production methods. Automated synthesis platforms, which can perform multiple reaction steps in sequence with minimal human intervention, could further accelerate the exploration of this compound derivatives. By systematically modifying the chroman scaffold, these platforms can rapidly generate libraries of related compounds for screening in various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by vessel sizeScalable by extending run time
Heat Transfer Often inefficient, can lead to hotspotsHighly efficient due to high surface-area-to-volume ratio
Safety Handling of hazardous materials can be risky at large scaleSmaller reaction volumes at any given time enhance safety
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, and residence time
Reproducibility Can be variable between batchesHigh reproducibility

The integration of this compound synthesis into these advanced platforms is a promising future direction that could unlock its full potential by enabling more rapid and efficient production and derivatization.

Applications in Material Science and Supramolecular Chemistry

The field of material science is continually in search of novel molecules with unique properties that can be harnessed for the development of new materials. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, plays a crucial role in designing these materials from the bottom up. The structure of this compound, with its aromatic ring, hydroxyl group, and chlorine atom, provides multiple points for non-covalent interactions such as hydrogen bonding and π-π stacking.

These interactions can guide the self-assembly of this compound molecules into well-defined, ordered structures with emergent properties. For example, the formation of specific crystal structures could lead to materials with interesting optical or electronic properties. Research on related chromone (B188151) derivatives has shown that they can form diverse supramolecular architectures driven by hydrogen bonds and aromatic interactions. nih.govresearchgate.net This suggests that this compound could serve as a versatile building block for the construction of novel supramolecular materials, including liquid crystals, porous organic frameworks, and functional polymers. Future research will likely focus on exploring the self-assembly behavior of this compound and its derivatives and characterizing the properties of the resulting materials.

Development of Advanced Analytical Methods for Trace Detection or Metabolite Profiling

As the interest in this compound and its potential applications grows, so does the need for advanced analytical methods to detect and quantify it at trace levels and to study its metabolic fate in biological systems. Given its phenolic structure, several established techniques for the analysis of phenolic compounds can be adapted and refined for this compound.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the separation, identification, and quantification of phenolic compounds. mdpi.comresearchgate.netucdavis.edu For trace detection, methods such as tandem mass spectrometry (MS-MS) can provide the necessary sensitivity and selectivity.

Metabolite profiling, the comprehensive analysis of all metabolites in a biological sample, is crucial for understanding the biotransformation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS are the primary platforms for metabolomics studies. mdpi.comnih.govscilit.com These techniques can be used to identify the products of enzymatic reactions, providing insights into the metabolic pathways and potential biological activity of the compound and its derivatives.

Table 2: Potential Analytical Techniques for this compound Analysis

Analytical GoalTechniquePotential Advantages
Trace Detection HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS)High sensitivity and selectivity for quantification at low concentrations.
Structure Elucidation High-Resolution Mass Spectrometry (HRMS)Provides accurate mass measurements for determining elemental composition.
Metabolite Profiling NMR SpectroscopyNon-destructive, provides detailed structural information of metabolites.
Metabolite Identification LC-MSHigh sensitivity for detecting a wide range of metabolites.

Future research in this area will focus on developing and validating robust analytical methods tailored specifically for this compound and its metabolites, which will be essential for any future pharmacological or environmental studies.

Role as a Privileged Scaffold in Complex Molecule Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. The chroman-4-one scaffold, which is closely related to this compound, is considered a privileged structure due to the wide range of biological activities exhibited by its derivatives. acs.orgnih.gov

The this compound structure itself possesses key features that make it an attractive scaffold for the synthesis of more complex molecules. The chroman ring system provides a rigid framework, while the hydroxyl and chloro substituents offer handles for further chemical modification. By strategically adding other functional groups to this scaffold, chemists can create libraries of diverse compounds to be screened for various biological activities. The synthesis of chroman derivatives has been shown to lead to compounds with anti-inflammatory and anticancer properties. nih.govrsc.org This suggests that the this compound scaffold could serve as a valuable starting point for the development of new therapeutic agents. Future work will likely involve the use of this compound as a building block in the synthesis of novel, biologically active molecules.

Design of Next-Generation Chroman-Based Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets. The chroman and related chromene skeletons have been successfully used to construct fluorescent probes for various biologically relevant analytes. nih.govaip.org

The this compound scaffold has the potential to be developed into a new generation of chemical probes. The inherent fluorescence of the chroman ring system can be modulated by the introduction of different substituents. The hydroxyl group at the 7-position and the chloro group at the 8-position can be modified to introduce functionalities that can specifically interact with a target of interest or to tune the photophysical properties of the molecule. For instance, a reactive group could be attached to the scaffold to allow for covalent labeling of a target protein, or a specific binding motif could be incorporated to achieve selective recognition. The development of such probes would open up new avenues for studying complex biological systems and could aid in the discovery of new disease diagnostics and therapies.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 8-Chlorochroman-7-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination and hydroxylation steps. Key reagents include thionyl chloride (for chlorination) and hydroxylating agents like NaOH/H₂O₂ under controlled pH. Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., using DMF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures minimal side products .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons and carbons, FT-IR for hydroxyl (-OH) and C-Cl stretches, and HRMS for molecular ion validation. For stereochemical analysis, X-ray crystallography or chiral HPLC is recommended. Cross-validate results with computational simulations (e.g., DFT calculations) .

Q. What are the critical parameters for assessing the solubility and stability of this compound in various solvents?

  • Methodological Answer : Conduct solubility tests in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures (20–40°C). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Light sensitivity requires amber vials and UV-Vis spectroscopy to track photodegradation .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data across studies involving this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing datasets, focusing on variables like cell line specificity (e.g., MCF-7 vs. HCT-116), assay conditions (e.g., MTT vs. flow cytometry), and derivative substituents. Validate findings using orthogonal assays (e.g., apoptosis markers like caspase-3) and statistical tools (e.g., ANOVA with post-hoc tests) .

Q. What mechanistic pathways underlie the anticancer activity of this compound analogs, and how can they be experimentally validated?

  • Methodological Answer : Investigate pathways via transcriptomic profiling (RNA-seq) or proteomics (western blot for p53, Bcl-2). Use siRNA knockdowns to confirm target genes. For in vivo validation, employ xenograft models with dose-response studies (e.g., 10–100 mg/kg) and histopathological analysis .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with protein targets (e.g., topoisomerase II) and MD simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (KD, kon/koff) .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives across labs?

  • Methodological Answer : Standardize protocols via SOPs (e.g., fixed reaction times, solvent ratios) and inter-lab validation. Share characterized reference samples (NMR, HRMS data) and use quality control metrics (e.g., ≥95% purity by HPLC). Document deviations using electronic lab notebooks .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Store in sealed containers away from oxidizers. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels. Regularly monitor air quality for chlorinated volatiles .

Data and Source Credibility

Q. How can researchers ensure the credibility of published data on this compound?

  • Methodological Answer : Cross-check data against primary sources (e.g., PubChem, peer-reviewed journals) and avoid non-peer-reviewed platforms. Use tools like SciFinder for structure validation and Retraction Watch to identify disputed studies. Prioritize authors with reproducible methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.